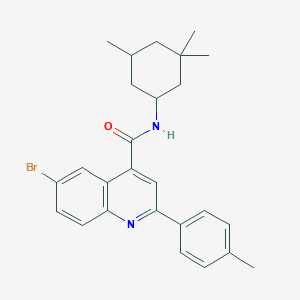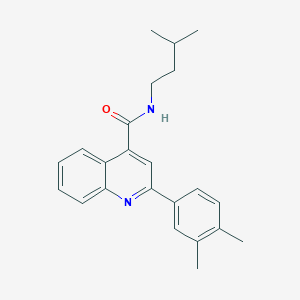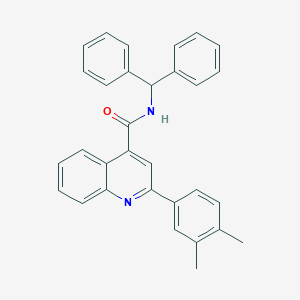![molecular formula C26H22N2O5 B444645 ETHYL 4-({3-[(2-METHOXYANILINO)CARBONYL]-2H-CHROMEN-2-YLIDEN}AMINO)BENZOATE](/img/structure/B444645.png)
ETHYL 4-({3-[(2-METHOXYANILINO)CARBONYL]-2H-CHROMEN-2-YLIDEN}AMINO)BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-({3-[(2-methoxyanilino)carbonyl]-2H-chromen-2-ylidene}amino)benzoate is a complex organic compound with a unique structure that combines elements of chromene and benzoate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({3-[(2-METHOXYANILINO)CARBONYL]-2H-CHROMEN-2-YLIDEN}AMINO)BENZOATE typically involves multiple steps. One common method includes the condensation of 2-methoxyaniline with a chromene derivative, followed by esterification with benzoic acid. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow chemistry techniques and advanced purification methods such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-({3-[(2-methoxyanilino)carbonyl]-2H-chromen-2-ylidene}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-({3-[(2-methoxyanilino)carbonyl]-2H-chromen-2-ylidene}amino)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ETHYL 4-({3-[(2-METHOXYANILINO)CARBONYL]-2H-CHROMEN-2-YLIDEN}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-aminobenzoate: A simpler ester with similar functional groups.
Chromene derivatives: Compounds with the chromene core structure.
Methoxyaniline derivatives: Compounds containing the methoxyaniline moiety.
Uniqueness
Ethyl 4-({3-[(2-methoxyanilino)carbonyl]-2H-chromen-2-ylidene}amino)benzoate is unique due to its combination of chromene and benzoate structures, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C26H22N2O5 |
|---|---|
Molekulargewicht |
442.5g/mol |
IUPAC-Name |
ethyl 4-[[3-[(2-methoxyphenyl)carbamoyl]chromen-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C26H22N2O5/c1-3-32-26(30)17-12-14-19(15-13-17)27-25-20(16-18-8-4-6-10-22(18)33-25)24(29)28-21-9-5-7-11-23(21)31-2/h4-16H,3H2,1-2H3,(H,28,29) |
InChI-Schlüssel |
SGMAZDUURFNMBO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4OC |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-benzoyl-3-(3-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444562.png)
![(3Z)-N-acetyl-3-[(naphthalen-1-yl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B444563.png)
![Ethyl 2-[(cyclobutylcarbonyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B444564.png)
![1-ethyl-2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B444567.png)

![(2Z)-2-[(2-fluorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B444574.png)
![6-chloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444575.png)
![6-bromo-N-[2-(4-methoxyphenyl)ethyl]-2-phenylquinoline-4-carboxamide](/img/structure/B444577.png)
![3-(2-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444578.png)
![ethyl 2-({3-[(2-fluoroanilino)carbonyl]-6-methoxy-2H-chromen-2-ylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B444580.png)

![N-[2-(5-oxo-3-prop-2-enylsulfanyl-2H-1,2,4-triazin-6-yl)phenyl]acetamide](/img/structure/B444583.png)


